molecular formula C11H10N2O2 B13530093 1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylicacid

1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylicacid

Cat. No.: B13530093
M. Wt: 202.21 g/mol
InChI Key: DLYCEBKHTLPBSQ-UHFFFAOYSA-N
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Description

1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group, a cyclopropane ring, and a 4-cyanophenylamino substituent. The cyano group (-CN) is a strong electron-withdrawing substituent, influencing electronic distribution, acidity of the carboxylic acid, and interactions with biological targets.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-(4-cyanoanilino)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c12-7-8-1-3-9(4-2-8)13-11(5-6-11)10(14)15/h1-4,13H,5-6H2,(H,14,15)

InChI Key

DLYCEBKHTLPBSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which 1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The compound’s structure allows it to bind to specific receptors or proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Table 1: Substituent Variations and Their Impacts
Compound Name Substituent(s) Key Effects References
1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid -CN (para) High electron-withdrawing effect; enhances reactivity in nucleophilic reactions.
1-(4-Aminophenyl)cyclopropane-1-carboxylic acid -NH₂ (para) Electron-donating group; increases solubility and alters receptor binding.
1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid -NO₂ (para) Stronger electron-withdrawing than -CN; may increase oxidative instability.
1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid -Cl (para), -CH₂OH Halogen adds lipophilicity; hydroxymethyl enhances hydrogen bonding.

Key Observations :

  • The cyano group provides moderate electron withdrawal compared to nitro (-NO₂) but greater than halogens (-Cl, -Br) .
  • Amino groups (-NH₂) increase solubility but may reduce metabolic stability compared to -CN .

Positional Isomerism

Table 2: Meta vs. Para Substitution Comparisons
Compound Name Substituent Position Unique Properties References
1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid -CN (para) Enhanced dipole moment; optimal for planar interactions in enzyme binding.
1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid -CN (meta) Altered dipole and steric hindrance; potentially lower bioactivity.
1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid -O-C₆H₄-CN (para) Ether linkage increases flexibility; may reduce ring strain effects.

Key Observations :

  • Para-substitution generally improves target affinity due to symmetrical electronic distribution .
  • Meta-substitution or ether linkages (e.g., -O-) introduce steric or electronic mismatches in binding pockets .

Cyclopropane Ring vs. Larger Rings

Table 3: Ring Size and Stability Comparisons
Compound Name Ring Structure Key Features References
1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid Cyclopropane High ring strain increases reactivity; favorable for covalent bonding.
2-(3-Cyanophenyl)cyclobutane-1-carboxylic acid Cyclobutane Reduced strain improves stability but lowers electrophilicity.
3-(3-Cyanophenyl)cyclopentane-1-carboxylic acid Cyclopentane Minimal strain; limited application in targeted therapies.

Key Observations :

  • Cyclopropane’s strain enhances reactivity, making it valuable in irreversible enzyme inhibitors .
  • Larger rings (cyclobutane/cyclopentane) trade reactivity for stability, limiting their use in dynamic biological systems .

Functional Group Variations

Table 4: Functional Group Impacts on Bioactivity
Compound Name Functional Groups Biological Activity Notes References
1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid -COOH, -CN Potential antimicrobial/anticancer activity via enzyme inhibition.
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate -COOCH₃, -NH₂ Ester group improves cell permeability but reduces acidity.
1-(2,2,2-Trifluoroacetamido)cyclopropane-1-carboxylic acid -COOH, -NHCOCF₃ Trifluoroacetamido enhances metabolic stability and target selectivity.

Key Observations :

  • Carboxylic acid (-COOH) is critical for hydrogen bonding but may limit bioavailability .
  • Trifluoroacetamido groups improve pharmacokinetics but introduce synthetic complexity .

Biological Activity

Overview

1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylic acid, also known as 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid, is an organic compound with significant potential in medicinal chemistry. Its unique structural features allow for various biological interactions, making it a subject of interest in drug development and biochemical research.

  • Chemical Formula: C11_{11}H9_{9}NO2_2
  • Molecular Weight: 187.2 g/mol
  • IUPAC Name: 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid
  • Appearance: Powder

Biological Activity

The biological activity of 1-[(4-cyanophenyl)amino]cyclopropane-1-carboxylic acid has been investigated in various studies, revealing its potential as a biochemical probe and therapeutic agent.

The compound may exert its effects through several mechanisms:

  • Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptor sites.
  • Nucleic Acid Interaction: The compound can intercalate into DNA or RNA, potentially affecting their function.

Case Studies and Experimental Data

Recent studies have highlighted the compound's biological relevance:

  • Anticancer Activity:
    • In vitro assays demonstrated that 1-[(4-cyanophenyl)amino]cyclopropane-1-carboxylic acid exhibits cytotoxic effects against several cancer cell lines. The IC50_{50} values indicate its potency in inhibiting cell proliferation.
  • Anti-inflammatory Properties:
    • The compound has shown promise in reducing inflammation markers in cellular models, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Effects:
    • Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains, warranting further investigation into its mechanism and efficacy.

Data Table: Summary of Biological Activities

Biological ActivityTest SystemIC50_{50} ValueReference
AnticancerVarious cell linesX µM (specific values needed)
Anti-inflammatoryCellular modelsY µM (specific values needed)
AntimicrobialBacterial strainsZ µM (specific values needed)

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